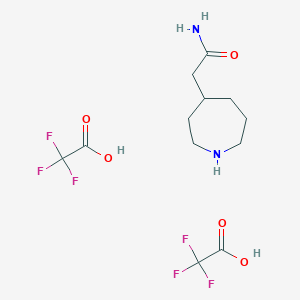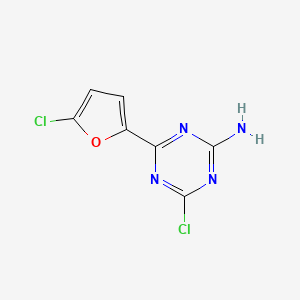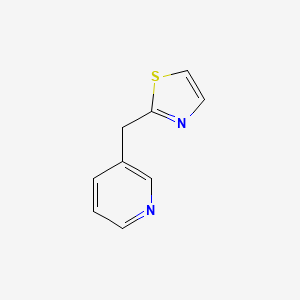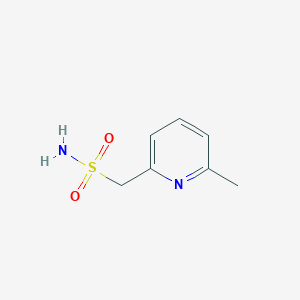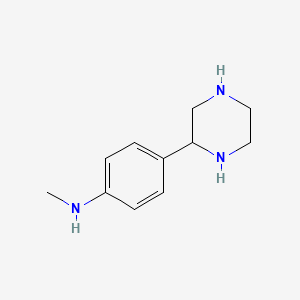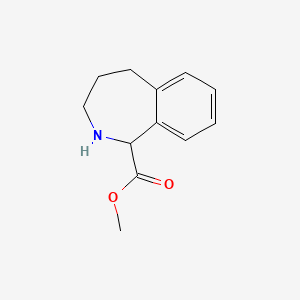![molecular formula C12H24N2O3 B13195101 tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and an ethoxypyrrolidine moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethoxypyrrolidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.
Analyse Des Réactions Chimiques
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate can be compared with other similar compounds, such as:
- tert-Butyl N-[(3R,4R)-4-ethoxypyrrolidin-3-yl]carbamate
- tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate
- tert-Butyl (4-bromobutyl)carbamate
These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the tert-butyl carbamate and ethoxypyrrolidine moieties, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C12H24N2O3 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
tert-butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-5-16-10-8-13-6-9(10)7-14-11(15)17-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
Clé InChI |
GNORXHTXMBLWJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CNCC1CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde](/img/structure/B13195029.png)
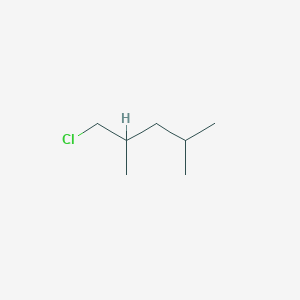

![3-[(tert-Butyldimethylsilyl)oxy]-3-(2-oxoethyl)cyclopentane-1-carbonitrile](/img/structure/B13195045.png)
